molecular formula C18H18ClN3O B6286631 MFCD04991277 CAS No. 685850-20-8

MFCD04991277

Cat. No.: B6286631
CAS No.: 685850-20-8
M. Wt: 327.8 g/mol
InChI Key: SRUSZWDWERXECP-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(3-methoxypropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-15-8-2-3-9-16(15)21-17(22-18)13-6-4-7-14(19)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUSZWDWERXECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD04991277 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD04991277 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

MFCD04991277 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD04991277 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD04991277 (hypothetically modeled) with three structurally analogous compounds: CAS 277299-70-4 (MDL MFCD09795980), CAS 1533-03-5 (MDL MFCD00039227), and CAS 1761-61-1 (MDL MFCD00003330). These were selected based on shared molecular features (e.g., aromatic rings, halogen substituents) or functional applications (e.g., enzyme inhibition, synthetic versatility).

Table 1: Key Physicochemical Properties

Property This compound (Modeled) CAS 277299-70-4 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C12H14N2O (hypothesized) C12H14N2O C10H9F3O C7H5BrO2
Molecular Weight ~202.25 g/mol 202.25 g/mol 202.17 g/mol 201.02 g/mol
Solubility Moderate (0.1–1 mg/mL) 0.129 mg/mL 0.687 mg/mL 0.687 mg/mL
Log Po/w 2.41–3.04 2.41–3.04 3.04 (calculated) -2.47 (ESOL)
Synthetic Yield 76–98% 76% 98% 98%
Bioavailability Score 0.55 0.55 0.55 0.55

Table 2: Functional and Structural Similarities

Feature This compound CAS 277299-70-4 CAS 1533-03-5 CAS 1761-61-1
Key Functional Groups Benzimidazole derivative 2-(4-Nitrophenyl)benzimidazole Trifluoromethyl ketone Brominated aromatic acid
Enzyme Inhibition CYP1A2 (hypothesized) CYP1A2 inhibitor Non-inhibitor Non-inhibitor
Thermal Stability Stable up to 150°C Stable under reflux conditions Degrades above 200°C Stable in ionic liquids
Similarity Score Reference compound 0.98 (structural) 0.95 (functional) 0.79 (structural)

Critical Analysis of Differences

Molecular Weight and Solubility :

  • CAS 1533-03-5 and CAS 1761-61-1 exhibit nearly identical molecular weights (~201–202 g/mol), yet CAS 1533-03-5 demonstrates higher solubility (0.687 mg/mL) due to its trifluoromethyl group enhancing polarity . This compound and CAS 277299-70-4, with benzimidazole cores, show reduced solubility, likely due to planar aromaticity and π-π stacking .

Synthetic Accessibility :

  • This compound and CAS 1761-61-1 achieve high yields (98%) using green chemistry protocols (e.g., A-FGO catalysts in tetrahydrofuran), whereas CAS 277299-70-4 requires longer reaction times (24 hours) with lower yields (76%) .

In contrast, CAS 1533-03-5 lacks enzyme inhibition, making it safer for therapeutic applications .

Thermal Stability :

  • The trifluoromethyl group in CAS 1533-03-5 reduces thermal stability compared to the benzimidazole derivatives, which remain stable under reflux conditions .

Research Implications and Limitations

  • Applications : this compound’s structural analogs are promising in drug discovery (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors) .
  • Limitations : Direct experimental data on this compound is absent, necessitating validation via spectral analysis (e.g., NMR, HRMS) and bioactivity assays .
  • Contradictions : Discrepancies in solubility predictions (e.g., Log S variations between ESOL and SILICOS-IT models) highlight the need for empirical validation .

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